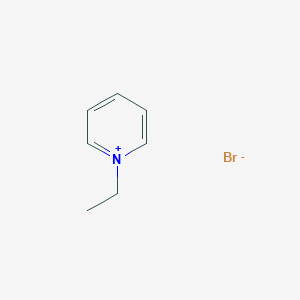
2,2-Bis(hydroxymethyl)butanoic acid
Vue d'ensemble
Description
2,2-Bis(hydroxymethyl)butanoic acid, also known as 2,2-Bis(hydroxymethyl)butyric acid, 2,2-Bis(methylol)butanoic acid, 2,2-Dimethylolbutyric acid, and Dimethylolbutyric acid, is a compound with the linear formula C2H5C(CH2OH)2CO2H . It is a monomer used for making water-soluble polyurethanes and polyesters .
Molecular Structure Analysis
The molecular formula of 2,2-Bis(hydroxymethyl)butanoic acid is C6H12O4 . Its molecular weight is approximately 148.16 .Physical And Chemical Properties Analysis
2,2-Bis(hydroxymethyl)butanoic acid is a free-flowing white crystal . It has a density of 1.3±0.1 g/cm3, a boiling point of 360.0±32.0 °C at 760 mmHg, and a flash point of 185.7±21.6 °C . It is soluble in acetone at 18 wt. % at 40 °C .Applications De Recherche Scientifique
Water Soluble Polyurethane (PU) Systems
It is widely utilized in water-soluble PU systems, contributing to the development of coatings and adhesives that require solubility in water for application or removal processes .
Polyester Resin Production
In the production of polyester resins, 2,2-Bis(hydroxymethyl)butanoic acid is used due to its ability to improve the material’s characteristics, such as durability and chemical resistance .
Epoxy Ester Formulations
The compound finds application in epoxy ester formulations where it enhances properties like adhesion, resistance to chemicals, and ease of application .
Coating Applications
Due to its good solubility, it is also widely used in coating applications for water-soluble PU systems, providing benefits such as improved adhesion and environmental resistance .
Adhesive Formulations
In adhesive formulations, this compound improves the performance of water-based adhesives used in various industrial and consumer applications .
Leather Coating Agent
The leather industry uses 2,2-Bis(hydroxymethyl)butanoic acid as a coating agent to enhance the finish and protective qualities of leather products .
Mécanisme D'action
Target of Action
2,2-Bis(hydroxymethyl)butanoic acid is primarily used as a monomer in the synthesis of water-soluble polyurethanes and polyesters . It serves as a crosslinking agent and hydrophilic agent .
Mode of Action
The compound interacts with its targets through chemical reactions during the polymerization process. It contributes hydroxyl groups that can react with isocyanate groups in polyurethane synthesis or with carboxyl groups in polyester synthesis .
Biochemical Pathways
It’s known that the compound plays a crucial role in the synthesis of water-soluble polyurethanes and polyesters .
Result of Action
The primary result of the action of 2,2-Bis(hydroxymethyl)butanoic acid is the formation of water-soluble polyurethanes and polyesters . These polymers have various applications, including coatings, adhesives, and leather coating agents .
Action Environment
The efficacy and stability of 2,2-Bis(hydroxymethyl)butanoic acid can be influenced by various environmental factors. For instance, the presence of other reactants, temperature, and pH can affect the rate and extent of the polymerization process . .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2,2-bis(hydroxymethyl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O4/c1-2-6(3-7,4-8)5(9)10/h7-8H,2-4H2,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVYDLYGCSIHCMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)(CO)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8064939 | |
| Record name | Butanoic acid, 2,2-bis(hydroxymethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8064939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Bis(hydroxymethyl)butanoic acid | |
CAS RN |
10097-02-6 | |
| Record name | 2,2-Bis(hydroxymethyl)butanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10097-02-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2-Bis(hydroxymethyl)butanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010097026 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butanoic acid, 2,2-bis(hydroxymethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Butanoic acid, 2,2-bis(hydroxymethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8064939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2-bis(hydroxymethyl)butanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.262 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Butanoic acid, 2,2-bis(hydroxymethyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.385 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,2-BIS(HYDROXYMETHYL)BUTANOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/42UJ0Z625V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is 2,2-Bis(hydroxymethyl)butanoic acid used in the development of degradable materials?
A: 2,2-Bis(hydroxymethyl)butanoic acid serves as an initiator in the synthesis of poly(D,L-lactide-co-glycolide) (PLGA) []. This specific PLGA, termed BHMBA-PLGA, is then incorporated into thermoplastic polyurethane (TPU) formulations. The inclusion of BHMBA-PLGA enhances the degradability of TPUs in seawater environments compared to conventional TPUs []. This is due to the hydrolysable ester linkages within the PLGA backbone, which break down in the presence of water, ultimately leading to material degradation.
Q2: What is the role of 2,2-Bis(hydroxymethyl)butanoic acid in enhanced oil recovery techniques?
A: 2,2-Bis(hydroxymethyl)butanoic acid acts as a delayed-action catalyst in thermochemical treatments for heavy oil recovery []. When injected into the oil reservoir, it participates in reactions triggered by heat generated from downhole systems. These reactions likely alter the viscosity and flow properties of the heavy oil, making it easier to extract []. Further research is ongoing to understand the specific reaction mechanisms and optimize the effectiveness of this technology.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![Pyrazolo[1,5-a]pyridin-3-amine hydrochloride](/img/structure/B159859.png)

